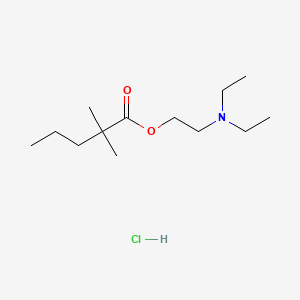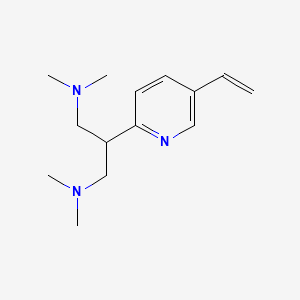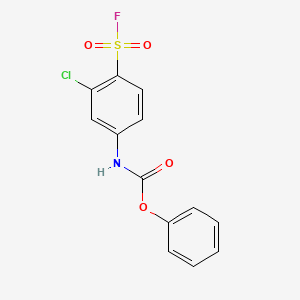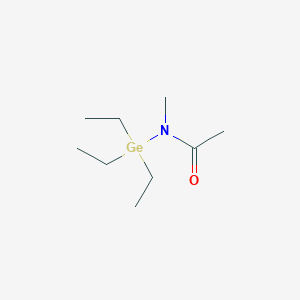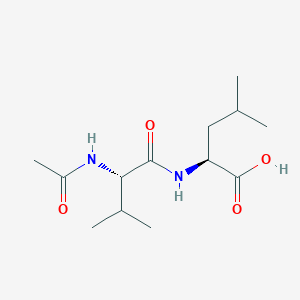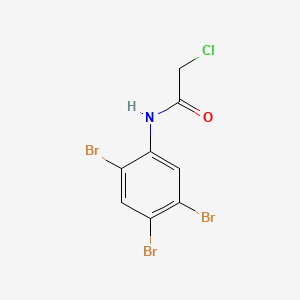![molecular formula C12H12BrN5 B14697592 5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24797-20-4](/img/structure/B14697592.png)
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (N=N) which is bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. The process begins with the diazotization of 2-bromoaniline to form the corresponding diazonium salt. This is achieved by treating 2-bromoaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The diazonium salt is then coupled with 4,6-dimethylpyrimidin-2-amine under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. Additionally, the use of automated systems for the addition of reagents and control of temperature can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(e)-(4-Bromophenyl)diazenyl]-1H-imidazole
- 5-[(e)-(4-Bromophenyl)diazenyl]quinolin-8-ol
- 4-[(e)-(2-Bromophenyl)diazenyl]benzoic acid
Uniqueness
5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific structural features, including the presence of both a bromophenyl group and a dimethylpyrimidinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
24797-20-4 |
|---|---|
Molecular Formula |
C12H12BrN5 |
Molecular Weight |
306.16 g/mol |
IUPAC Name |
5-[(2-bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12BrN5/c1-7-11(8(2)16-12(14)15-7)18-17-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H2,14,15,16) |
InChI Key |
ISJKOJCOKJISML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)N=NC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
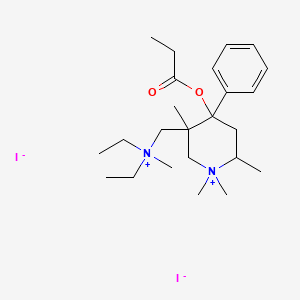

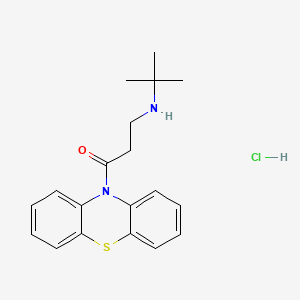
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)


